

Physicochemical Properties of (+)-Norlirioferine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Norlirioferine

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Introduction

(+)-Norlirioferine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids known for their diverse pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic core structure and are found in various plant families. **(+)-Norlirioferine** has been identified as an inhibitor of cell growth in macrophages and VERO cells, indicating its potential for further investigation in drug discovery and development.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **(+)-Norlirioferine**, details the experimental protocols for their determination, and explores the potential signaling pathways involved in its biological activity.

Physicochemical Properties

Quantitative data for several key physicochemical properties of **(+)-Norlirioferine** are not readily available in published literature. The following table summarizes the known information and indicates where data is currently unavailable.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[1]
Molecular Weight	327.37 g/mol	[1]
Appearance	Solid	[2]
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Solubility	Data not available for specific solvents. General solubility information suggests it can be dissolved in DMSO for in vivo formulations.[1]	
pKa	Data not available	
LogP (Octanol-Water Partition Coefficient)	Data not available	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Experimental Protocols

The determination of the physicochemical properties of a compound like **(+)-Norlirioferine** is crucial for its development as a potential therapeutic agent. Standard experimental protocols for these determinations are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dried, powdered **(+)-Norlirioferine** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

- Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).^{[3][4]}
- Procedure: An excess amount of **(+)-Norlirioferine** is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Analysis: The suspension is filtered to remove undissolved solid. The concentration of **(+)-Norlirioferine** in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Reporting: Solubility is reported in terms of mass per unit volume (e.g., mg/mL) or molarity at a specified temperature.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- **Sample Preparation:** A solution of **(+)-Norlirioferine** is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

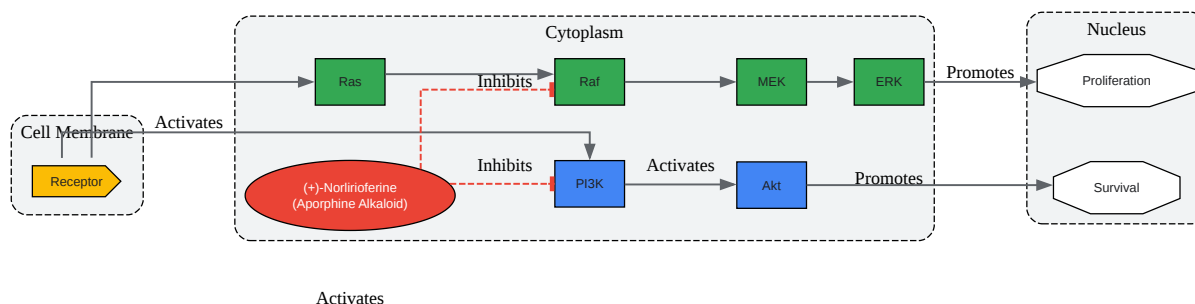
Methodology: Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other.
- **Procedure:** A known amount of **(+)-Norlirioferine** is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and agitated until equilibrium is reached.
- **Phase Separation and Analysis:** The mixture is centrifuged to separate the octanol and aqueous layers. The concentration of **(+)-Norlirioferine** in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

(+)-Norlirioferine has been shown to inhibit the growth of macrophage and VERO cells.[1] While the specific signaling pathways for **(+)-Norlirioferine** have not been fully elucidated, other aporphine alkaloids are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways involved in cell growth and survival. These pathways often include the PI3K/Akt and MAPK pathways.[5][6]

A potential mechanism for the cell growth inhibition by aporphine alkaloids involves the modulation of these critical signaling cascades.

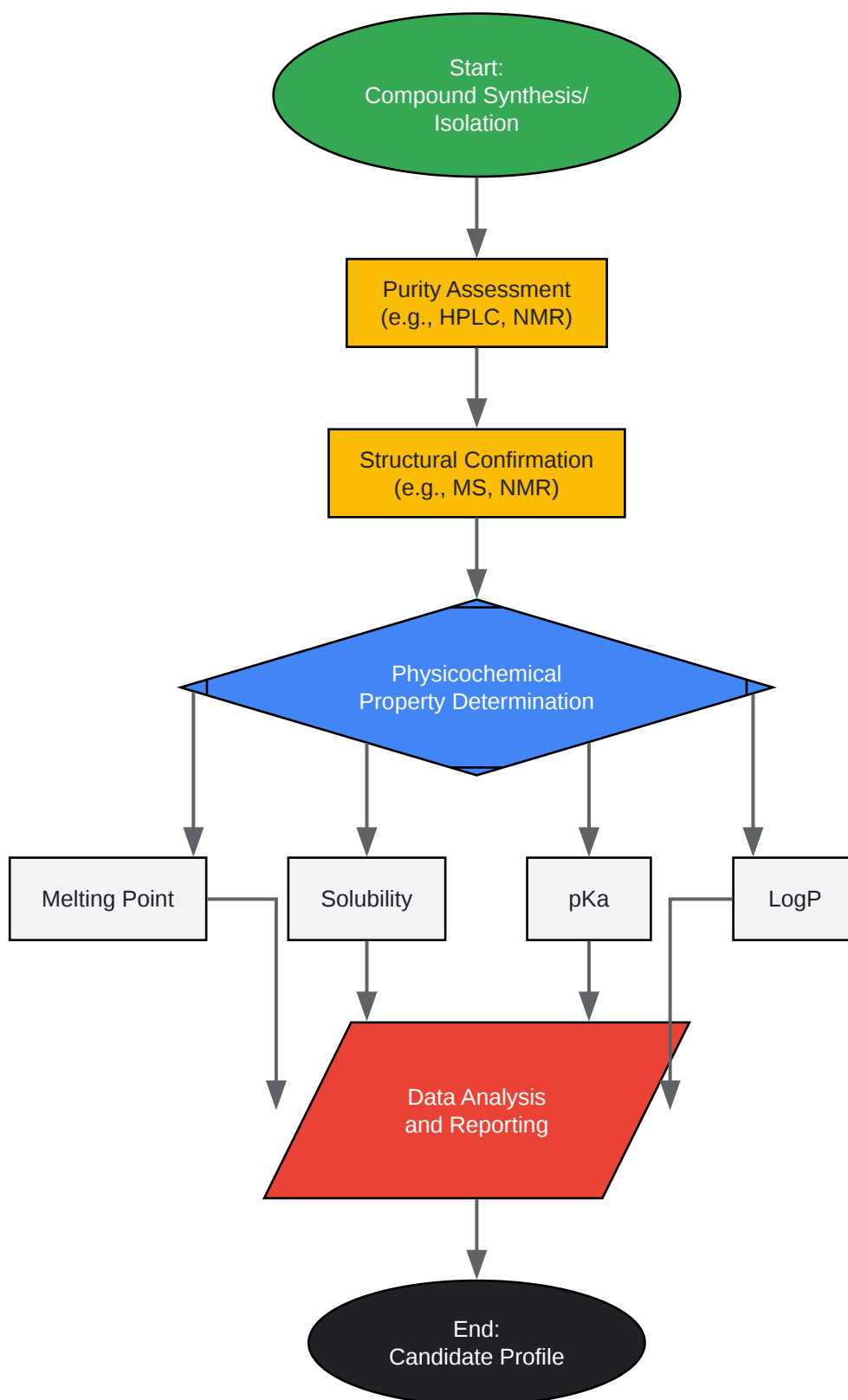


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Caption: Potential signaling pathways affected by aporphine alkaloids.

Experimental Workflow

The systematic evaluation of a novel compound's physicochemical properties follows a logical workflow to ensure accurate and reproducible data.



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Caption: General experimental workflow for physicochemical profiling.

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